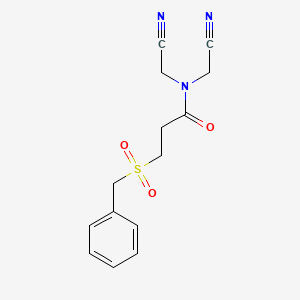![molecular formula C19H29BrN2O2 B5097135 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5097135.png)
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is a complex organic compound belonging to the class of benzylpiperazine derivatives. This compound is characterized by the presence of a bromine atom and two methoxy groups attached to a benzene ring, which is further connected to a piperidine moiety. The unique structural features of this compound make it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine typically involves multiple steps, starting with the preparation of the key intermediate, 5-bromo-2,4-dimethoxybenzyl chloride. This intermediate is then reacted with piperidine under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis or high-pressure reactors to enhance reaction rates and efficiency.
化学反応の分析
Types of Reactions
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
科学的研究の応用
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine involves its interaction with specific molecular targets, such as enzymes and receptors in biological systems. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological and biochemical responses. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-(4-Bromo-2,5-dimethoxybenzyl)piperazine: Another benzylpiperazine derivative with similar structural features but different substitution patterns.
4-Bromo-2,5-dimethoxyphenethylamine: A compound with a similar aromatic core but different functional groups and biological activity.
Uniqueness
1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
1-[(5-bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O2/c1-23-18-13-19(24-2)17(20)12-15(18)14-21-10-6-16(7-11-21)22-8-4-3-5-9-22/h12-13,16H,3-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAYNPJVCBZUPDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CN2CCC(CC2)N3CCCCC3)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[2-[(E)-(3-benzyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B5097061.png)
![N-cyclohexyl-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5097063.png)
![3-(1,3-benzodioxol-5-yl)-5-(3,5-dimethyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5097064.png)
![(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-3-(2-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5097067.png)
![2-[3-(2-isopropyl-5-methylphenoxy)-5-nitrophenoxy]dibenzo[b,d]furan](/img/structure/B5097069.png)
![N-(2,5-difluorophenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5097073.png)
![METHYL 3-{[(3-FLUOROPHENYL)CARBAMOYL]METHYL}-1,7-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXYLATE](/img/structure/B5097079.png)

![1,3-Benzodioxol-5-ylmethyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B5097093.png)
![3-(2-chlorophenyl)-N-{2-[(4-methylbenzyl)thio]ethyl}acrylamide](/img/structure/B5097109.png)
![3,4,5-trimethoxy-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5097123.png)
![[1-(2-Methylbut-3-yn-2-yl)piperidin-4-yl] acetate;hydrochloride](/img/structure/B5097145.png)
![N-1,3-benzodioxol-5-yl-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5097148.png)
![6-chloro-3-[(2,6-dimethyl-4-morpholinyl)methyl]-4H-chromen-4-one](/img/structure/B5097152.png)
